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Compound of Interest

Compound Name:
5-(4-Hydroxypiperidino)-2-

thiophenecarbaldehyde

Cat. No.: B152608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for

reactions involving 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a versatile

heterocyclic building block with significant potential in medicinal chemistry and materials

science. This document details the synthesis of the title compound and its subsequent

application in the preparation of biologically active derivatives, such as chalcones and Schiff

bases.

Introduction
5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a valuable synthetic intermediate

characterized by a thiophene ring, a reactive aldehyde group, and a hydroxypiperidine moiety.

This unique combination of functional groups makes it an attractive starting material for the

synthesis of a diverse range of compounds with potential therapeutic applications. The

thiophene core is a well-established pharmacophore found in numerous approved drugs, while

the piperidine ring can enhance solubility and modulate pharmacological properties. The

aldehyde functionality serves as a convenient handle for various chemical transformations,

including condensation and substitution reactions.[1][2]
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Derivatives of this compound are being explored for their potential as antimicrobial and

anticancer agents.[3][4] The protocols and data presented herein provide a foundation for

researchers to explore the chemical space around this scaffold and develop novel molecules

with desired biological activities.

Synthesis of 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde
The synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is typically achieved

through a nucleophilic aromatic substitution reaction. A common starting material is a 5-halo-2-

thiophenecarbaldehyde, such as 5-bromo- or 5-chloro-2-thiophenecarbaldehyde, which is

reacted with 4-hydroxypiperidine in the presence of a base.

Experimental Protocol: Nucleophilic Aromatic
Substitution
Materials:

5-Bromo-2-thiophenecarbaldehyde

4-Hydroxypiperidine

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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To a solution of 5-bromo-2-thiophenecarbaldehyde (1 equivalent) in DMF, add 4-

hydroxypiperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde as a solid.

Characterization Data:

Property Value Reference

CAS Number 207290-72-0 [5]

Molecular Formula C₁₀H₁₃NO₂S [6]

Molecular Weight 211.28 g/mol [5]

Melting Point 137-139 °C [6]

Appearance
Light yellow to brown

crystalline powder
[2]

Reactions Involving 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde
The aldehyde functionality of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde allows for a

variety of subsequent chemical transformations. Two key examples are the synthesis of
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chalcones via Claisen-Schmidt condensation and the formation of Schiff bases through

condensation with primary amines.

Synthesis of Thiophene-Based Chalcones
Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are

known to exhibit a wide range of biological activities, including anticancer properties.[7]

Materials:

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Substituted acetophenone (e.g., 4-methoxyacetophenone)

Ethanol

Aqueous sodium hydroxide (NaOH) solution (40%)

Ice

Dilute hydrochloric acid (HCl)

Procedure:

Dissolve 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (1 equivalent) and a

substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[8]

Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with stirring.

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction

by TLC.

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to

precipitate the chalcone.

Filter the solid product, wash with cold water until neutral, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure

chalcone.
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Compound Target/Assay IC₅₀ (µM)
Cancer Cell
Line

Reference

Bis-chalcone 5a Cytotoxicity 7.87 ± 2.54 MCF7 (Breast) [7]

Bis-chalcone 5b Cytotoxicity 4.05 ± 0.96 MCF7 (Breast) [7]

3-Aryl thiophene-

2-aryl chalcone

5a

Cytotoxicity 21 µg/mL HCT-15 (Colon) [9]

3-Aryl thiophene-

2-aryl chalcone

5g

Cytotoxicity 22.8 µg/mL HCT-15 (Colon) [9]

Note: The above data is for structurally related thiophene-based chalcones and serves as a

reference for the potential activity of derivatives of 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde.

Synthesis of Thiophene-Based Schiff Bases
Schiff bases are compounds containing an azomethine (-C=N-) group and are known for their

broad spectrum of biological activities, including antimicrobial effects.[10]

Materials:

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Primary amine (e.g., aniline)

Ethanol

Glacial acetic acid (catalytic amount)

Procedure:

Dissolve 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (1 equivalent) in ethanol in a

round-bottom flask.
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Add the primary amine (1 equivalent) to the solution.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

Upon completion, cool the reaction mixture to room temperature. The Schiff base product

may precipitate.

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

If no precipitate forms, the solvent can be removed under reduced pressure, and the crude

product can be purified by recrystallization.

Compound Organism MIC (µM/ml) Reference

Compound S1

Staphylococcus

aureus, Bacillus

subtilis, Escherichia

coli, Salmonella typhi

0.81 [3][11]

Compound S4
Candida albicans,

Aspergillus niger
0.91 [3][11]

Note: The above data is for structurally related thiophene derivatives and indicates the potential

antimicrobial activity of Schiff bases derived from 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde.

Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams

illustrate the key workflows described in this document.
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Synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Starting Materials

Reaction

Workup & Purification

Product

5-Bromo-2-thiophenecarbaldehyde

Reaction at 80-100 °C

4-Hydroxypiperidine K2CO3 DMF

Aqueous Workup
& Extraction

Column Chromatography

5-(4-Hydroxypiperidino)-
2-thiophenecarbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.
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General Scheme for Chalcone Synthesis

5-(4-Hydroxypiperidino)-
2-thiophenecarbaldehyde

+ Substituted Acetophenone

Claisen-Schmidt Condensation
(EtOH, aq. NaOH)

Acidification & Precipitation

Recrystallization

Thiophene-Based Chalcone

Click to download full resolution via product page

Caption: Workflow for thiophene-based chalcone synthesis.
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General Scheme for Schiff Base Synthesis

5-(4-Hydroxypiperidino)-
2-thiophenecarbaldehyde

+ Primary Amine

Condensation
(EtOH, cat. Acetic Acid, Reflux)

Cooling & Filtration

Recrystallization

Thiophene-Based Schiff Base

Click to download full resolution via product page

Caption: Workflow for thiophene-based Schiff base synthesis.

Potential Signaling Pathways
While specific signaling pathway involvement for derivatives of 5-(4-Hydroxypiperidino)-2-
thiophenecarbaldehyde has not been definitively elucidated, related thiophene-based

compounds have been shown to exert their biological effects through various mechanisms. For

instance, some thiophene-containing chalcones have been found to induce apoptosis in cancer

cells and arrest the cell cycle.[7] The proposed mechanisms often involve the modulation of key

signaling pathways such as:

Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and

downregulation of anti-apoptotic proteins (e.g., Bcl-2).
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Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to arrest at different

phases of the cell cycle.

Enzyme Inhibition: Certain thiophene derivatives have shown inhibitory activity against

enzymes like DNA gyrase in bacteria.

Further research is required to determine the precise molecular targets and signaling pathways

modulated by derivatives of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde.

Potential Signaling Pathways for Thiophene Derivatives

Anticancer Activity Antimicrobial Activity

Thiophene Derivative

Induction of Apoptosis Cell Cycle Arrest Enzyme Inhibition
(e.g., Kinases)

Enzyme Inhibition
(e.g., DNA Gyrase) Cell Membrane Disruption

Click to download full resolution via product page

Caption: Potential mechanisms of action for thiophene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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